molecular formula C17H15FN4O4 B5415606 2-(2,5-dioxoimidazolidin-4-yl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide

2-(2,5-dioxoimidazolidin-4-yl)-N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}acetamide

Cat. No. B5415606
M. Wt: 358.32 g/mol
InChI Key: KLRMWNQRMPQQQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2,5-dioxoimidazolidin-4-yl)acetic acid” is a related compound with the formula C5H6N2O4 and a molecular weight of 158.11 . It has several synonyms, including 2,5-dioxo-1,3-diazolidin-4-ylacetic acid and 5-hydantoin acetic acid .


Molecular Structure Analysis

The molecular structure of the related compound “2-(2,5-dioxoimidazolidin-4-yl)acetic acid” consists of a five-membered imidazolidine ring with two carbonyl groups at the 2 and 5 positions .


Chemical Reactions Analysis

In the aforementioned study, DMU and Tween-80 were found to strongly inhibit the corrosion of mild steel, suggesting that they could act as effective corrosion inhibitors .


Physical And Chemical Properties Analysis

The related compound “2-(2,5-dioxoimidazolidin-4-yl)acetic acid” has a density of 1.491g/cm3 and a melting point of 214-215 °C (dec.) (lit.) .

properties

IUPAC Name

2-(2,5-dioxoimidazolidin-4-yl)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O4/c18-11-5-1-2-6-13(11)26-16-10(4-3-7-19-16)9-20-14(23)8-12-15(24)22-17(25)21-12/h1-7,12H,8-9H2,(H,20,23)(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRMWNQRMPQQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=N2)CNC(=O)CC3C(=O)NC(=O)N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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